6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
CAS No.:
Cat. No.: VC17252033
Molecular Formula: C7H5ClN2OS
Molecular Weight: 200.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2OS |
|---|---|
| Molecular Weight | 200.65 g/mol |
| IUPAC Name | 6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2-one |
| Standard InChI | InChI=1S/C7H5ClN2OS/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
| Standard InChI Key | QLBCPMOTNUGNJH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(S1)N=C(C=C2)Cl |
Introduction
6-Chloro-1H-pyrido[2,3-b] thiazin-2(3H)-one is a chemical compound belonging to the pyrido-thiazine class of heterocyclic compounds. It is characterized by its unique structure, which combines a pyridine ring with a thiazine ring. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of 6-Chloro-1H-pyrido[2,3-b] thiazin-2(3H)-one typically involves multi-step reactions starting from simpler heterocyclic compounds. The exact synthesis route may vary depending on the availability of starting materials and the desired yield. Common methods involve condensation reactions and cyclization steps to form the pyrido-thiazine ring system.
Biological and Pharmaceutical Applications
While specific biological activities of 6-Chloro-1H-pyrido[2,3-b] thiazin-2(3H)-one are not extensively documented, compounds within the pyrido-thiazine class have shown potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. The presence of a chlorine atom can influence the compound's reactivity and interaction with biological targets.
Availability and Suppliers
6-Chloro-1H-pyrido[2,3-b] thiazin-2(3H)-one is available from several chemical suppliers, including those specializing in research chemicals. Companies like A2B Chem offer this compound for research purposes, highlighting its potential use in scientific studies .
Safety and Handling
As with many chemical compounds, handling 6-Chloro-1H-pyrido[2,3-b] thiazin-2(3H)-one requires proper safety precautions. It is essential to consult the Safety Data Sheet (SDS) for specific guidelines on handling, storage, and disposal to minimize risks to health and the environment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume